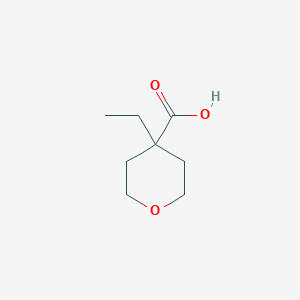

4-Ethyloxane-4-carboxylic acid

Description

BenchChem offers high-quality 4-Ethyloxane-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethyloxane-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethyloxane-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-8(7(9)10)3-5-11-6-4-8/h2-6H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLCAVUAOBMQZRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCOCC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158759-88-6 |

Source

|

| Record name | 4-ethyloxane-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Ethyloxane-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive and scientifically rigorous pathway for the synthesis of 4-Ethyloxane-4-carboxylic acid, a substituted tetrahydropyran derivative with potential applications in medicinal chemistry and drug development. Recognizing the absence of a direct, documented synthesis in the current literature, this paper presents a rational, multi-step approach grounded in well-established organic chemistry transformations. The proposed synthesis commences with the construction of the core tetrahydropyran-4-carboxylic acid scaffold, followed by a strategic α-alkylation to introduce the ethyl group at the C4 position. This document is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step experimental protocols, a thorough analysis of the underlying chemical principles, and visualizations to facilitate comprehension and execution.

Introduction: The Significance of the Oxane Scaffold

The oxane (tetrahydropyran) ring is a privileged structural motif in medicinal chemistry, frequently encountered in a diverse array of natural products and synthetic drug candidates. Its prevalence can be attributed to its favorable pharmacokinetic properties, including enhanced metabolic stability and improved aqueous solubility. The introduction of substituents onto the oxane ring allows for the fine-tuning of a molecule's steric and electronic properties, enabling the optimization of its biological activity and ADME (absorption, distribution, metabolism, and excretion) profile. The target molecule, 4-Ethyloxane-4-carboxylic acid, incorporates both an ethyl group and a carboxylic acid at a quaternary center, presenting a unique building block for the synthesis of more complex and potentially bioactive molecules. The carboxylic acid moiety can serve as a handle for amide bond formation or other conjugations, while the ethyl group provides a lipophilic element that can influence binding interactions with biological targets.

Retrosynthetic Analysis: A Strategic Deconstruction

A retrosynthetic analysis of 4-Ethyloxane-4-carboxylic acid reveals a logical and convergent synthetic strategy. The primary disconnection is at the Cα-ethyl bond, suggesting an α-alkylation of a suitable tetrahydropyran-4-carboxylic acid derivative. This precursor, in turn, can be disconnected through the tetrahydropyran ring, leading back to acyclic starting materials.

Caption: Retrosynthetic analysis of 4-Ethyloxane-4-carboxylic acid.

This analysis points to a three-stage synthetic sequence:

-

Formation of the Tetrahydropyran Ring: Cyclization of diethyl malonate with bis(2-chloroethyl) ether to form diethyl tetrahydropyran-4,4-dicarboxylate.

-

Establishment of the Carboxylic Acid Moiety: Hydrolysis of the diester followed by decarboxylation to yield tetrahydropyran-4-carboxylic acid.

-

Introduction of the Ethyl Group: Esterification of the carboxylic acid, followed by α-alkylation with an ethylating agent and subsequent hydrolysis to afford the final product.

Key Synthetic Pathways and Experimental Protocols

This section details the step-by-step methodologies for the synthesis of 4-Ethyloxane-4-carboxylic acid, providing a robust and reproducible experimental framework.

Stage 1: Synthesis of the Tetrahydropyran Core

The initial phase focuses on the construction of the tetrahydropyran ring system, a critical scaffold for the subsequent functionalization.

This step involves a classic Williamson ether synthesis-type cyclization, where the enolate of diethyl malonate acts as a nucleophile, displacing the chloride leaving groups from bis(2-chloroethyl) ether in a tandem reaction.

-

Reaction Scheme:

Caption: Cyclization to form the tetrahydropyran ring.

-

Detailed Experimental Protocol:

-

To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous ethanol (200 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

Carefully add sodium metal (2.3 g, 100 mmol) in small portions to the ethanol to generate sodium ethoxide in situ.

-

Once all the sodium has reacted, add diethyl malonate (16.0 g, 100 mmol) dropwise to the stirred solution at room temperature.

-

After the addition is complete, add bis(2-chloroethyl) ether (14.3 g, 100 mmol) dropwise.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by TLC.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Partition the residue between water (100 mL) and diethyl ether (150 mL).

-

Separate the organic layer, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by vacuum distillation to yield diethyl tetrahydropyran-4,4-dicarboxylate.

-

-

Causality and Experimental Choices:

-

The use of a strong, non-nucleophilic base like sodium ethoxide is crucial for the efficient deprotonation of diethyl malonate to form the reactive enolate.

-

Anhydrous conditions are essential to prevent quenching of the enolate and the sodium ethoxide.

-

Refluxing the reaction mixture provides the necessary activation energy for the nucleophilic substitution reactions to proceed at a reasonable rate.

-

The diester is hydrolyzed to the corresponding dicarboxylic acid using a strong base, followed by acidification.

-

Reaction Scheme:

Caption: Hydrolysis of the diester.

-

Detailed Experimental Protocol:

-

Dissolve diethyl tetrahydropyran-4,4-dicarboxylate (23.0 g, 100 mmol) in a 10% aqueous solution of sodium hydroxide (200 mL).

-

Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by the disappearance of the ester spot on TLC).

-

Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 1-2.

-

The dicarboxylic acid will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield tetrahydropyran-4,4-dicarboxylic acid.

-

-

Causality and Experimental Choices:

-

Saponification with a strong base like NaOH is a standard and effective method for hydrolyzing esters.

-

Acidification is necessary to protonate the carboxylate salt and precipitate the neutral dicarboxylic acid.

-

The dicarboxylic acid undergoes thermal decarboxylation to yield the monosubstituted carboxylic acid.[1]

-

Reaction Scheme:

Caption: Thermal decarboxylation.

-

Detailed Experimental Protocol:

-

Place tetrahydropyran-4,4-dicarboxylic acid (17.4 g, 100 mmol) in a round-bottom flask fitted with a distillation apparatus.

-

Heat the flask in an oil bath to 140-160 °C.

-

The dicarboxylic acid will melt and begin to decarboxylate, evolving carbon dioxide.

-

Continue heating until the evolution of gas ceases.

-

The crude tetrahydropyran-4-carboxylic acid can be purified by vacuum distillation or recrystallization.[1]

-

-

Causality and Experimental Choices:

-

Malonic acid derivatives readily undergo decarboxylation upon heating due to the stability of the resulting enol intermediate.

-

Careful temperature control is important to avoid decomposition of the product.

-

Stage 2: Introduction of the Ethyl Group

This stage involves the crucial C-C bond formation to install the ethyl group at the 4-position of the tetrahydropyran ring.

The carboxylic acid is first converted to its methyl ester to protect the acidic proton and to facilitate the subsequent enolate formation.

-

Reaction Scheme:

Caption: Fischer esterification.

-

Detailed Experimental Protocol:

-

Dissolve tetrahydropyran-4-carboxylic acid (13.0 g, 100 mmol) in anhydrous methanol (150 mL) in a round-bottom flask.[2]

-

Cool the solution in an ice bath and add thionyl chloride (13.1 g, 8.0 mL, 110 mmol) dropwise with stirring.[2]

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3-4 hours.

-

Remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with diethyl ether (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product by distillation under reduced pressure to yield methyl tetrahydropyran-4-carboxylate.

-

-

Causality and Experimental Choices:

-

Thionyl chloride reacts with methanol to form methyl chlorosulfite, which in turn protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and facilitating the nucleophilic attack by methanol. This is a highly efficient method for esterification.[2]

-

This is the key step where the ethyl group is introduced via α-alkylation of the ester enolate.

-

Reaction Scheme:

Caption: α-Ethylation of the ester.

-

Detailed Experimental Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.

-

Add a solution of methyl tetrahydropyran-4-carboxylate (14.4 g, 100 mmol) in anhydrous THF dropwise to the LDA solution at -78 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add ethyl iodide (1.2 eq) to the enolate solution and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

-

-

Causality and Experimental Choices:

-

LDA is a strong, sterically hindered, non-nucleophilic base, which is ideal for the clean and complete formation of the kinetic enolate of the ester without competing nucleophilic attack at the carbonyl group.

-

Low temperatures (-78 °C) are crucial to prevent side reactions, such as self-condensation of the ester.

-

Ethyl iodide is a reactive electrophile for the SN2 reaction with the enolate.

-

The final step is the hydrolysis of the ethylated ester to the target carboxylic acid.

-

Reaction Scheme:

Caption: Final hydrolysis to the target molecule.

-

Detailed Experimental Protocol:

-

Dissolve methyl 4-ethyloxane-4-carboxylate (17.2 g, 100 mmol) in a mixture of THF (100 mL) and water (50 mL).

-

Add lithium hydroxide monohydrate (1.5 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Remove the THF under reduced pressure.

-

Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-Ethyloxane-4-carboxylic acid.

-

-

Causality and Experimental Choices:

-

Lithium hydroxide is a suitable base for the saponification of the ester. The use of a co-solvent like THF is necessary to ensure the solubility of the ester in the aqueous medium.

-

Acidification is required to protonate the carboxylate and obtain the final carboxylic acid product.

-

Data Summary

The following table summarizes the key quantitative data for the proposed synthetic pathway. Note that the yields are estimates based on analogous reactions and will require experimental optimization.

| Step | Starting Material | Reagents | Product | Molar Ratio (SM:Reagent) | Temperature (°C) | Time (h) | Estimated Yield (%) |

| 1 | Diethyl malonate, Bis(2-chloroethyl) ether | NaOEt, EtOH | Diethyl tetrahydropyran-4,4-dicarboxylate | 1:1:1 | Reflux | 12-18 | 70-80 |

| 2 | Diethyl tetrahydropyran-4,4-dicarboxylate | NaOH (aq), HCl (aq) | Tetrahydropyran-4,4-dicarboxylic acid | 1:excess | Reflux | 4-6 | 90-95 |

| 3 | Tetrahydropyran-4,4-dicarboxylic acid | Heat (Δ) | Tetrahydropyran-4-carboxylic acid | - | 140-160 | 1-2 | 80-85 |

| 4 | Tetrahydropyran-4-carboxylic acid | SOCl₂, MeOH | Methyl tetrahydropyran-4-carboxylate | 1:1.1 | Reflux | 3-4 | 85-95 |

| 5 | Methyl tetrahydropyran-4-carboxylate | LDA, Ethyl iodide | Methyl 4-ethyloxane-4-carboxylate | 1:1.1:1.2 | -78 to RT | 12 | 60-70 |

| 6 | Methyl 4-ethyloxane-4-carboxylate | LiOH (aq), H₃O⁺ | 4-Ethyloxane-4-carboxylic acid | 1:1.5 | RT | 2-4 | 90-98 |

Troubleshooting and Optimization

-

Low yield in cyclization (Step 1): Ensure strictly anhydrous conditions. The purity of bis(2-chloroethyl) ether is also critical.

-

Incomplete decarboxylation (Step 3): Higher temperatures may be required, but monitor for decomposition. The use of a high-boiling point solvent can sometimes facilitate more controlled decarboxylation.[1]

-

Low yield in α-alkylation (Step 5): The formation of the enolate is critical. Ensure the LDA is freshly prepared and titrated. The addition of the ester to the LDA solution should be slow to prevent localized high concentrations.

-

Side reactions in α-alkylation: If di-alkylation or other side products are observed, consider using a bulkier ester group (e.g., t-butyl) to sterically hinder a second alkylation.

Conclusion

This technical guide has outlined a robust and scientifically sound synthetic pathway for the preparation of 4-Ethyloxane-4-carboxylic acid. By leveraging well-established and reliable organic transformations, this multi-step synthesis provides a clear and actionable framework for researchers in the field. The detailed experimental protocols, coupled with an analysis of the underlying chemical principles, are intended to empower scientists to successfully synthesize this valuable building block for applications in drug discovery and materials science. Further optimization of the reaction conditions for each step will likely lead to improved overall yields.

References

-

Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]

-

Hanzawa, Y., Hashimoto, K., Kasashima, Y., Takahashi, Y., Mino, T., Sakamoto, M., & Fujita, T. (2012). Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. Journal of Oleo Science, 61(11), 631-40. [Link]

- Google Patents. (2008). Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound. US20080306287A1.

- Google Patents. (2012). Preparation method of tetrahydropyran-4-one and pyran-4-one. CN102627621A.

-

International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. Volume 8, Issue 1, 2265-2268. [Link]

- Google Patents. (1996). Preparation of tetrahydropyran-4-carboxylic acid and its esters. US5580994A.

Sources

Physicochemical properties of 4-Ethyloxane-4-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 4-Ethyloxane-4-carboxylic Acid

Introduction: Unveiling a Novel Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the identification and characterization of novel molecular scaffolds are paramount to expanding the chemical space for drug discovery. 4-Ethyloxane-4-carboxylic acid represents such a scaffold, integrating two key structural features: the metabolically stable oxane (tetrahydropyran) ring and a quaternary center bearing both a carboxylic acid and an ethyl group. The oxane motif is recognized as a privileged structure in modern drug design, often bioisosterically replacing less stable or more lipophilic groups to enhance pharmacokinetic profiles, such as metabolic stability and aqueous solubility.[1] The carboxylic acid moiety is a versatile functional group, prevalent in over 450 approved drugs, serving as a critical pharmacophore for interacting with biological targets.[2]

However, the therapeutic potential of any new chemical entity is fundamentally governed by its physicochemical properties. These parameters—including acidity (pKa), lipophilicity (logP), and solubility—dictate its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its efficacy and safety. As 4-Ethyloxane-4-carboxylic acid is a novel compound with no experimentally determined data in the public literature, this guide provides a comprehensive framework for its characterization.[3] We will delve into the theoretical underpinnings of each critical property, present authoritative, field-proven experimental protocols for their determination, and discuss their strategic implications for drug development professionals.

Physicochemical Profile: Foundational Data and Predicted Properties

All successful research campaigns begin with a foundational understanding of the molecule . While experimental data for 4-Ethyloxane-4-carboxylic acid is not yet available, we can compile its basic molecular information and utilize computational tools to predict key properties. These predictions, while not a substitute for empirical measurement, are invaluable for initial assessment and experimental design.

| Property | Data / Predicted Value | Source | Significance in Drug Development |

| Molecular Structure | CCC1(CCOCC1)C(=O)O (SMILES) | PubChem[3] | The 3D conformation influences receptor binding and physicochemical behavior. |

| Molecular Formula | C₈H₁₄O₃ | PubChem[3] | Defines the elemental composition. |

| Molecular Weight | 158.19 g/mol | ChemScene[4] | Influences diffusion rates and is a component of ligand efficiency metrics. |

| Monoisotopic Mass | 158.0943 Da | PubChem[3] | Precise mass used for mass spectrometry-based quantification in biological matrices. |

| XlogP (Predicted) | 0.8 | PubChem[3] | A measure of lipophilicity; this moderate value suggests a balance between aqueous solubility and membrane permeability.[5] |

| CAS Number | 1158759-88-6 | ChemicalBook[6] | A unique identifier for the chemical substance. |

Experimental Determination of Key Physicochemical Properties

The core of characterizing a new chemical entity lies in rigorous experimental measurement. The following sections provide detailed, self-validating protocols for determining the most critical physicochemical parameters for 4-Ethyloxane-4-carboxylic acid.

Acid Dissociation Constant (pKa)

Causality & Importance: The pKa value defines the pH at which the carboxylic acid group is 50% ionized. This property is critical as the ionization state affects aqueous solubility, membrane permeability, receptor binding, and formulation strategy.[7] For an acidic compound like 4-Ethyloxane-4-carboxylic acid, understanding its pKa is non-negotiable.

Recommended Protocol: Potentiometric Titration

Potentiometric titration is the gold-standard method due to its simplicity, low cost, and high precision for determining pKa.[8][9] The methodology relies on monitoring the pH of a solution as a titrant of known concentration is added incrementally.

Step-by-Step Methodology:

-

System Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) at a controlled temperature (e.g., 25 °C).

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 4-Ethyloxane-4-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. A small amount of a co-solvent like methanol or DMSO can be used if initial solubility is low, though its concentration should be minimized. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[8]

-

Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution with a standardized, carbonate-free solution of 0.1 M NaOH, adding small, precise volumes (e.g., 0.05-0.10 mL) and recording the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

pKa Determination: The pKa is the pH at the half-equivalence point—the point at which half of the acid has been neutralized. This corresponds to the midpoint of the steepest segment (the buffer region) of the titration curve.[8] For higher accuracy, the inflection point of the first derivative of the curve (ΔpH/ΔV) can be used to precisely locate the equivalence point, from which the half-equivalence volume is calculated.

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP)

Causality & Importance: Lipophilicity, the affinity of a compound for a lipid-like environment, is a cornerstone of the ADME profile. The octanol-water partition coefficient (P), or its logarithmic form (logP), is the industry standard for its measurement.[5] A logP value that is too low may result in poor membrane permeability, while a value that is too high can lead to poor aqueous solubility, high metabolic turnover, and off-target toxicity.[10] The predicted XlogP of 0.8 for 4-Ethyloxane-4-carboxylic acid suggests favorable, balanced properties, but this must be confirmed experimentally.

Recommended Protocol: Shake-Flask Method

The shake-flask method is the most reliable technique for measuring logP and is considered the benchmark against which other methods are validated.[5][7]

Step-by-Step Methodology:

-

Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water (using a suitable buffer, e.g., pH 7.4 phosphate buffer, if measuring LogD). Allow the two phases to separate for at least 24 hours.[11]

-

Sample Preparation: Prepare a stock solution of 4-Ethyloxane-4-carboxylic acid in the aqueous phase at a known concentration. The concentration should be high enough for accurate detection but low enough to avoid saturation in either phase.

-

Partitioning: In a separation funnel or vial, combine a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases. A mechanical shaker at a controlled temperature is recommended.

-

Phase Separation: Allow the mixture to stand undisturbed until the aqueous and organic layers are clearly separated. Centrifugation can be used to accelerate this process and remove any micro-emulsions.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the aqueous ([aqueous]) and organic ([organic]) phases using a validated analytical method, such as HPLC-UV or LC-MS.

-

Calculation: Calculate the partition coefficient (P) and logP using the following equations:[5]

-

P = [organic] / [aqueous]

-

LogP = log₁₀(P)

-

Caption: Workflow for LogP determination via the shake-flask method.

Aqueous Solubility

Causality & Importance: Poor aqueous solubility is a major cause of failure for drug candidates.[12] It can lead to low and variable bioavailability, hinder in vitro assay performance, and create significant formulation challenges.[13] Therefore, accurately measuring the solubility of 4-Ethyloxane-4-carboxylic acid is essential. As an ionizable compound, its solubility will be pH-dependent and should be measured in a buffered system relevant to physiological conditions (e.g., pH 7.4).[12]

Recommended Protocol: Thermodynamic (Shake-Flask) Solubility

Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of a compound and is the most relevant measure for late-stage discovery and development.[14]

Step-by-Step Methodology:

-

Solution Preparation: Prepare a buffered aqueous solution at the desired pH (e.g., pH 7.4 phosphate-buffered saline).

-

Equilibration: Add an excess amount of solid 4-Ethyloxane-4-carboxylic acid to a known volume of the buffer in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Incubation: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached between the solid and dissolved states.[14][15]

-

Sample Processing: After incubation, allow the suspension to settle. Remove an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method like HPLC-UV or LC-MS against a standard curve. This concentration is the thermodynamic solubility.

-

Solid State Analysis (Trustworthiness Check): It is best practice to analyze the remaining solid material using a technique like X-ray powder diffraction (XRPD) to confirm that no change in crystal form (polymorphism) occurred during the experiment, which could alter the solubility measurement.[13]

Caption: Workflow for thermodynamic aqueous solubility determination.

Potential Applications and Significance in Drug Discovery

The structural features of 4-Ethyloxane-4-carboxylic acid suggest its utility as a valuable building block in several therapeutic areas. The oxane ring acts as a versatile scaffold that can improve the ADME properties of a parent molecule.[16] The carboxylic acid is a common feature for targeting a wide range of biological systems, from enzymes to receptors.[17]

Modifying drug candidates by adding a single carbon atom (homologation) can significantly enhance properties like efficacy or absorption, a process for which carboxylic acids are ideal starting points.[18] The ethyl group at the C4 position provides a degree of lipophilicity and steric bulk that can be fine-tuned to optimize binding interactions within a target protein. By rigorously applying the protocols outlined in this guide, researchers can generate the critical data needed to unlock the potential of 4-Ethyloxane-4-carboxylic acid and its derivatives in developing next-generation therapeutics.

References

- BenchChem. (2025). Synthesis of 4-Ethenyloxane-4-carboxylic Acid: A Technical Guide.

- Slavica, B., et al. (2011). Development of Methods for the Determination of pKa Values. PMC - NIH.

- ACD/Labs. LogP—Making Sense of the Value.

- Hill, J. L., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education.

- Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.

- University of Louisiana Monroe. Experiment # 11: Spectroscopic determination of indicator pKa.

- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.

- Alsenz, J., & Kansy, M. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. PMC - NIH.

- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- PubChemLite. 4-ethyloxane-4-carboxylic acid (C8H14O3).

- Jermain, S. V., et al. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.

- Enamine. Aqueous Solubility Assay.

- Huesgen, A.G. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies, Inc.

- Al-Danial, M., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PMC - PubMed Central.

- PubChem. 4-Ethoxyoxane-4-carboxylic acid.

- Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics.

- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. PDF.

- Stolarczyk, E. U., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI.

- PubChemLite. 4-methyloxane-4-carboxylic acid (C7H12O3).

- ChemicalBook. (2025). 4-Ethyloxane-4-carboxylic acid.

- Various Authors. (2024). Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. ResearchGate.

- Ali, A., et al. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Bentham Science.

- UNC Chemistry Department. (2025). By Adding Single Carbon Atom to a Molecule, Researchers Spark New Horizons in Drug Design.

- ChemScene. 2-Ethyloxane-4-carboxylic acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benthamscience.com [benthamscience.com]

- 3. PubChemLite - 4-ethyloxane-4-carboxylic acid (C8H14O3) [pubchemlite.lcsb.uni.lu]

- 4. chemscene.com [chemscene.com]

- 5. acdlabs.com [acdlabs.com]

- 6. 4-Ethyloxane-4-carboxylic acid | 1158759-88-6 [chemicalbook.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography | MDPI [mdpi.com]

- 11. agilent.com [agilent.com]

- 12. sygnaturediscovery.com [sygnaturediscovery.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. Aqueous Solubility Assay - Enamine [enamine.net]

- 15. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. By Adding Single Carbon Atom to a Molecule, Researchers Spark New Horizons in Drug Design – Department of Chemistry [chem.unc.edu]

A Technical Guide to 4-Ethyloxane-4-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Core Identification and Chemical Properties

4-Ethyloxane-4-carboxylic acid is a substituted tetrahydropyran derivative, a scaffold frequently encountered in pharmacologically active molecules. The presence of both a carboxylic acid and an ethyl group at the C4 position creates a unique quaternary center, offering specific steric and electronic properties that can be exploited in drug design.

Table 1: Identifiers and Physicochemical Properties of 4-Ethyloxane-4-carboxylic acid

| Identifier | Value | Source |

| CAS Number | 1158759-88-6 | ChemicalBook[1] |

| Molecular Formula | C8H14O3 | PubChem[2] |

| IUPAC Name | 4-ethyloxane-4-carboxylic acid | PubChem[2] |

| SMILES | CCC1(CCOCC1)C(=O)O | PubChem[2] |

| InChI | InChI=1S/C8H14O3/c1-2-8(7(9)10)3-5-11-6-4-8/h2-6H2,1H3,(H,9,10) | PubChem[2] |

| InChIKey | CLCAVUAOBMQZRF-UHFFFAOYSA-N | PubChem[2] |

| Monoisotopic Mass | 158.0943 Da | PubChem[2] |

| Predicted XlogP | 0.8 | PubChem[2] |

Strategic Synthesis of the Oxane Scaffold

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the ethyl and carboxyl groups, leading back to a key intermediate, a 4-substituted oxane.

Caption: Retrosynthetic pathway for 4-Ethyloxane-4-carboxylic acid.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of Tetrahydropyran-4-one (4-Oxo-oxane)

A common method for the synthesis of tetrahydropyran-4-one involves the acid-catalyzed cyclization of a suitable diol precursor.

Step 2: Introduction of the Ethyl Group via Grignard Reaction

The carbonyl group of tetrahydropyran-4-one is an ideal electrophile for a Grignard reagent. Reaction with ethylmagnesium bromide would yield 4-ethyl-oxane-4-ol.

Step 3: Carboxylation to Yield 4-Ethyloxane-4-carboxylic acid

The tertiary alcohol can be converted to the target carboxylic acid. A potential route involves dehydration to the corresponding alkene followed by oxidative cleavage. Alternatively, direct carboxylation methods could be explored.

The Oxane Moiety: A Privileged Scaffold in Drug Development

The tetrahydropyran (oxane) ring is considered a "privileged scaffold" in medicinal chemistry. Its prevalence in numerous natural products and FDA-approved drugs stems from its favorable pharmacokinetic properties. The incorporation of an oxane ring can lead to:

-

Improved Metabolic Stability: The saturated heterocyclic system is generally less susceptible to metabolic degradation compared to aromatic rings.

-

Enhanced Solubility: The oxygen atom can act as a hydrogen bond acceptor, often improving the aqueous solubility of the parent molecule.

-

Favorable Lipophilicity: The oxane ring can modulate the lipophilicity of a compound, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

The carboxylic acid group is a common pharmacophore in a vast number of drugs, enabling strong interactions with biological targets through hydrogen bonding and ionic interactions.[3][4] However, its presence can also lead to challenges such as poor membrane permeability and metabolic liabilities. The unique substitution pattern of 4-Ethyloxane-4-carboxylic acid, with a lipophilic ethyl group adjacent to the polar carboxylic acid on a stable oxane ring, presents an interesting molecular design for balancing these properties.

Potential Applications in Medicinal Chemistry

The structural features of 4-Ethyloxane-4-carboxylic acid make it an attractive building block for the synthesis of novel drug candidates across various therapeutic areas.

Bioisosteric Replacement

In drug design, isosteric and bioisosteric replacements are a common strategy to optimize the properties of a lead compound. The 4-Ethyloxane-4-carboxylic acid moiety could serve as a bioisostere for other cyclic or acyclic structures, aiming to improve potency, selectivity, or pharmacokinetic parameters.

Caption: Bioisosteric replacement strategies using 4-Ethyloxane-4-carboxylic acid.

Fragment-Based Drug Discovery

As a relatively small and rigid molecule with defined chemical features, 4-Ethyloxane-4-carboxylic acid is a suitable candidate for fragment-based drug discovery (FBDD) campaigns. Fragments containing this scaffold could be screened against various biological targets to identify initial hits for further optimization.

Conclusion and Future Directions

4-Ethyloxane-4-carboxylic acid represents a promising, yet underexplored, chemical entity for drug discovery and development. Its unique combination of a privileged oxane scaffold with a C4-quaternary center bearing both ethyl and carboxylic acid groups offers a compelling starting point for the design of novel therapeutics with potentially improved pharmacological profiles. Further research into its synthesis, derivatization, and biological evaluation is warranted to fully unlock its potential in medicinal chemistry.

References

-

PubChem. 4-ethyloxane-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

Bentham Science Publishers. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Available from: [Link]

-

PubMed Central. Carboxylic Acid (Bio)Isosteres in Drug Design. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. 4-Ethyloxane-4-carboxylic acid(1158759-88-6) 1H NMR [m.chemicalbook.com]

- 2. PubChemLite - 4-ethyloxane-4-carboxylic acid (C8H14O3) [pubchemlite.lcsb.uni.lu]

- 3. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Spectral data (NMR, IR, MS) of 4-Ethyloxane-4-carboxylic acid

An In-Depth Technical Guide to the Spectral Analysis of 4-Ethyloxane-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Ethyloxane-4-carboxylic acid is a substituted heterocyclic compound featuring a tetrahydropyran (oxane) ring. This scaffold is of significant interest in medicinal chemistry due to its favorable physicochemical properties, which can enhance metabolic stability and solubility in drug candidates. The precise characterization of such molecules is fundamental to drug development and quality control. Spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, are indispensable for the unambiguous confirmation of the molecular structure.

This guide provides a comprehensive analysis of the expected spectral data for 4-Ethyloxane-4-carboxylic acid. It is designed for researchers and professionals in the chemical and pharmaceutical sciences, offering not only data interpretation but also the underlying principles and standardized protocols for data acquisition. While measured spectra for this specific compound are not widely published, this document synthesizes established spectroscopic principles and data from analogous structures to present a robust theoretical analysis. The molecular formula is C₈H₁₄O₃, and its monoisotopic mass is 158.0943 Da[1].

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, typically yielding intact molecular ions with minimal fragmentation.

Experimental Protocol: ESI-MS

The following is a generalized protocol for acquiring ESI mass spectra for a small organic molecule.

-

Sample Preparation : Dissolve approximately 1 mg of 4-Ethyloxane-4-carboxylic acid in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Take 10 µL of this stock solution and dilute it with 1 mL of the same solvent to a final concentration of about 10 µg/mL. If necessary, add 0.1% formic acid to promote protonation for positive ion mode or 0.1% ammonium hydroxide for deprotonation in negative ion mode[2].

-

Instrument Setup : Calibrate the mass spectrometer using a standard calibration solution. Set the instrument to operate in either negative or positive ion mode. For carboxylic acids, negative ion mode ([M-H]⁻) is often highly effective.

-

Infusion : Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Parameter Optimization : Optimize key ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature, to achieve a stable and maximal ion signal for the target analyte[3].

-

Data Acquisition : Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da) to observe the molecular ion and potential fragment ions.

Data Interpretation & Predicted Fragmentation

In negative ion mode ESI-MS, the primary ion observed would be the deprotonated molecule, [M-H]⁻. For 4-Ethyloxane-4-carboxylic acid (MW = 158.09), this corresponds to an m/z of approximately 157.09[1].

While ESI is a soft ionization technique, in-source fragmentation or tandem MS (MS/MS) experiments can provide valuable structural information. Key fragmentation pathways for carboxylic acids include the loss of the carboxyl group or adjacent alkyl chains[4][5].

-

Loss of CO₂ (44 Da) : A common fragmentation for carboxylates, leading to a fragment at m/z 113.

-

Loss of the Ethyl Group (29 Da) : Cleavage of the C-C bond alpha to the carboxyl group would result in the loss of the ethyl radical, yielding a fragment at m/z 129.

-

Ring Opening : Further fragmentation could involve the opening of the oxane ring.

Caption: Predicted ESI-MS fragmentation of 4-Ethyloxane-4-carboxylic acid.

Table of Predicted MS Data

| Ion | Adduct | Predicted m/z | Source |

| [M-H]⁻ | Deprotonated Molecule | 157.08702 | [1] |

| [M+H]⁺ | Protonated Molecule | 159.10158 | [1] |

| [M+Na]⁺ | Sodium Adduct | 181.08352 | [1] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The carboxyl group has several distinct and characteristic absorption bands.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

-

Background Spectrum : Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ signals[6].

-

Sample Application : Place a small amount of the 4-Ethyloxane-4-carboxylic acid sample (a few milligrams of solid or one drop of liquid) directly onto the ATR crystal[6].

-

Apply Pressure : Use the pressure clamp to ensure good contact between the sample and the crystal surface. Consistent pressure is key for reproducibility[7].

-

Data Acquisition : Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Cleaning : Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Data Interpretation

The IR spectrum of 4-Ethyloxane-4-carboxylic acid is expected to be dominated by the features of the carboxyl group and the C-H and C-O bonds of the alkyl framework.

-

O-H Stretch : A very broad and strong absorption band is expected between 2500 and 3300 cm⁻¹. This breadth is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids[8][9].

-

C-H Stretch : Absorptions between 2850 and 3000 cm⁻¹ will be present due to the stretching vibrations of the C-H bonds in the ethyl group and the oxane ring[10].

-

C=O Stretch : A very strong and sharp absorption band is predicted between 1700 and 1725 cm⁻¹, characteristic of a saturated aliphatic carboxylic acid carbonyl group[8][11].

-

C-O Stretch & O-H Bend : The spectrum will also feature a C-O stretching vibration between 1210 and 1320 cm⁻¹ and an O-H bending vibration around 920 cm⁻¹[9].

Table of Expected IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| 3300 - 2500 | Carboxylic Acid (O-H) | Stretch | Strong, Very Broad |

| 3000 - 2850 | Alkyl (C-H) | Stretch | Medium-Strong |

| 1725 - 1700 | Carboxylic Acid (C=O) | Stretch | Strong, Sharp |

| 1320 - 1210 | Carboxylic Acid (C-O) | Stretch | Medium |

| ~920 | Carboxylic Acid (O-H) | Bend | Medium, Broad |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information for structure elucidation, revealing the connectivity and chemical environment of individual carbon and hydrogen atoms.

¹H NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of 4-Ethyloxane-4-carboxylic acid in approximately 0.6 mL of a deuterated solvent, such as deuterochloroform (CDCl₃), in a clean NMR tube[12].

-

Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Tuning : Place the sample in the NMR spectrometer and lock onto the deuterium signal of the solvent. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Acquisition : Acquire the ¹H NMR spectrum using a standard pulse program (e.g., zg30). A relaxation delay of 1-2 seconds and 8-16 scans are typically sufficient for a sample of this concentration[12].

The structure of 4-Ethyloxane-4-carboxylic acid suggests five distinct proton environments.

Caption: Structure of 4-Ethyloxane-4-carboxylic acid with predicted proton assignments.

-

Signal a (COOH) : The carboxylic acid proton is highly deshielded and is expected to appear as a broad singlet far downfield, typically around 10-13 ppm. Its integration will be 1H[13].

-

Signal b (CH₂-O) : The four protons on the carbons adjacent to the ring oxygen (C2 and C6) are chemically equivalent due to symmetry. They are deshielded by the oxygen and should appear around 3.7 ppm. They would likely appear as a complex multiplet due to coupling with the 'c' protons. Integration will be 4H.

-

Signal c (CH₂-C4) : The four protons on the carbons beta to the ring oxygen (C3 and C5) are also equivalent. They are in a standard alkyl environment and should appear around 1.9 ppm as a complex multiplet. Integration will be 4H.

-

Signal d (Ethyl CH₂) : The methylene protons of the ethyl group are alpha to a quaternary carbon and are expected around 1.8 ppm. They will be split by the methyl protons into a quartet (q). Integration will be 2H.

-

Signal e (Ethyl CH₃) : The terminal methyl protons are in a typical alkyl environment and should appear upfield around 0.9 ppm. They will be split by the methylene protons into a triplet (t). Integration will be 3H.

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | 10.0 - 13.0 | Broad Singlet | 1H | -COOH |

| b | ~3.7 | Multiplet | 4H | Oxane H-2, H-6 |

| c | ~1.9 | Multiplet | 4H | Oxane H-3, H-5 |

| d | ~1.8 | Quartet | 2H | -CH₂CH₃ |

| e | ~0.9 | Triplet | 3H | -CH₂CH₃ |

¹³C NMR Spectroscopy

Due to the molecule's symmetry, 7 distinct carbon signals are expected in the broadband proton-decoupled ¹³C NMR spectrum.

-

Carboxyl Carbon (-COOH) : This quaternary carbon is highly deshielded and will appear at the downfield end of the spectrum, typically in the 175-185 ppm range for a saturated carboxylic acid[13][14].

-

Ether Carbons (C-2, C-6) : These two equivalent carbons are attached to oxygen and are expected in the 60-70 ppm range[14].

-

Quaternary Carbon (C-4) : The sp³ quaternary carbon where the ethyl and carboxyl groups are attached is expected around 40-50 ppm.

-

Ring Carbons (C-3, C-5) : These two equivalent alkyl carbons of the ring should appear in the 30-40 ppm range.

-

Ethyl Methylene (-CH₂CH₃) : The methylene carbon of the ethyl group is expected in the 25-35 ppm range.

-

Ethyl Methyl (-CH₂CH₃) : The terminal methyl carbon will be the most upfield signal, typically below 10 ppm.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 175 - 185 | C OOH |

| 60 - 70 | Oxane C -2, C -6 |

| 40 - 50 | Oxane C -4 (Quaternary) |

| 30 - 40 | Oxane C -3, C -5 |

| 25 - 35 | -C H₂CH₃ |

| < 10 | -CH₂C H₃ |

Integrated Spectral Analysis

The definitive structural confirmation of 4-Ethyloxane-4-carboxylic acid is achieved by synthesizing the information from all spectroscopic techniques. Each method provides a piece of the puzzle, and together they form a self-validating system.

Caption: Logical workflow demonstrating integrated spectral analysis for structural confirmation.

-

MS establishes the correct molecular weight (158.09 Da) and formula (C₈H₁₄O₃).

-

IR provides definitive evidence for the presence of a carboxylic acid functional group via its characteristic O-H and C=O stretching bands.

-

¹³C NMR confirms the number of unique carbon environments (seven), which validates the molecule's symmetry. The chemical shifts confirm the presence of a carboxyl carbon, ether-linked carbons, and aliphatic carbons.

-

¹H NMR confirms the number of unique proton environments (five). The chemical shifts, integrations, and splitting patterns (quartet and triplet for the ethyl group) allow for the complete assignment of the proton skeleton, confirming the connectivity of the ethyl group and the oxane ring relative to the quaternary center.

Together, these techniques provide unambiguous and complementary evidence, leading to the confident structural assignment of 4-Ethyloxane-4-carboxylic acid.

References

-

Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. (2021). ResearchGate. Available at: [Link]

-

Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]

-

PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020). YouTube. Available at: [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Available at: [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Available at: [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Available at: [Link]

-

Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (2007). Geochimica et Cosmochimica Acta. Available at: [Link]

-

Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Oxford. Available at: [Link]

-

4-ethyloxane-4-carboxylic acid (C8H14O3). (n.d.). PubChem. Available at: [Link]

-

Four infrared spectra are shown, corresponding to four of the following compounds. (n.d.). Pearson+. Available at: [Link]

-

IR Chart. (n.d.). UCLA Chemistry. Available at: [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Available at: [Link]

Sources

- 1. PubChemLite - 4-ethyloxane-4-carboxylic acid (C8H14O3) [pubchemlite.lcsb.uni.lu]

- 2. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. eng.uc.edu [eng.uc.edu]

- 11. Four infrared spectra are shown, corresponding to four of the fol... | Study Prep in Pearson+ [pearson.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. myneni.princeton.edu [myneni.princeton.edu]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-Depth Technical Guide to the Solubility and Stability of Substituted Oxane Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive exploration of the critical physicochemical properties of substituted oxane carboxylic acids, a prevalent structural motif in modern medicinal chemistry. As the pharmaceutical industry continues to leverage saturated heterocyclic scaffolds to navigate beyond flat, aromatic chemical space, a deep understanding of how substitution patterns on the oxane (tetrahydropyran) ring influence aqueous solubility and chemical stability is paramount for successful drug design and development. This document moves beyond a superficial overview to offer actionable insights and detailed methodologies, empowering researchers to make informed decisions in lead optimization and candidate selection.

The Oxane Carboxylic Acid Moiety in Medicinal Chemistry: A Structural and Physicochemical Overview

The tetrahydropyran (oxane) ring is an attractive scaffold in drug discovery. Its saturated, non-planar nature offers a three-dimensional architecture that can lead to improved target engagement and selectivity. The incorporation of a carboxylic acid functional group provides a key interaction point for biological targets, often mimicking natural ligands. However, the interplay between the cyclic ether and the acidic moiety, along with the influence of further substitution, dictates the molecule's overall disposition.

General Physicochemical Properties

The parent tetrahydropyran-4-carboxylic acid serves as a fundamental reference point. It is a white to off-white solid with a melting point of approximately 87-91°C.[1] Its predicted pKa is around 4.43, which is comparable to many aliphatic carboxylic acids.[2] This acidity ensures that at physiological pH (7.4), the molecule will exist predominantly in its ionized carboxylate form, a feature that generally enhances aqueous solubility.

Factors Influencing the Solubility of Substituted Oxane Carboxylic Acids

A primary challenge in drug development is achieving sufficient aqueous solubility to ensure adequate absorption and distribution. For substituted oxane carboxylic acids, solubility is a multifactorial property governed by the interplay of the oxane ring, the carboxylic acid, and the nature and position of any substituents.

The Impact of Substituents on Lipophilicity and Crystal Packing

The addition of substituents to the oxane ring can significantly alter a molecule's lipophilicity, which in turn affects its aqueous solubility.

-

Lipophilic Substituents: The introduction of non-polar substituents, such as alkyl or aryl groups, will generally increase the molecule's lipophilicity (logP) and decrease its aqueous solubility.

-

Polar Substituents: Conversely, the incorporation of polar functional groups, such as hydroxyl or amino groups, can increase hydrophilicity and improve aqueous solubility by providing additional sites for hydrogen bonding with water.

The position and stereochemistry of these substituents also play a crucial role. For instance, a hydroxyl group that can form an intramolecular hydrogen bond with the carboxylic acid may have a different impact on solubility compared to a hydroxyl group that is oriented away from the carboxylic acid and is more available for intermolecular hydrogen bonding with water. The overall three-dimensional shape of the molecule, dictated by the substituent pattern, will also influence crystal lattice energy; a more stable crystal lattice will require more energy to break, leading to lower solubility.

The Influence of Carboxylic Acid Position

The position of the carboxylic acid on the oxane ring (2-, 3-, or 4-position) can influence the molecule's overall polarity and potential for intramolecular interactions, thereby affecting solubility. For example, a carboxylic acid at the 2-position is in close proximity to the ether oxygen, which may influence its acidity and solvation properties compared to a more remote 4-position.

The Role of Stereochemistry

Stereoisomerism can lead to significant differences in physicochemical properties, including solubility. Diastereomers, with their different spatial arrangements of substituents, can exhibit distinct crystal packing and solvation characteristics. For example, a cis-isomer might have different solubility from its trans-counterpart due to differences in intramolecular hydrogen bonding potential or overall molecular shape. While specific data on substituted oxane carboxylic acids is limited in the search results, studies on other cyclic systems have shown that stereochemistry can significantly impact physical properties like melting point and density, which are related to solubility.[3]

Stability of Substituted Oxane Carboxylic Acids: Degradation Pathways and Influencing Factors

Ensuring the chemical stability of a drug candidate is critical for its safety, efficacy, and shelf-life. Substituted oxane carboxylic acids can be susceptible to several degradation pathways.

Ring Opening Reactions

While the tetrahydropyran ring is generally more stable than smaller cyclic ethers like oxetanes, it can undergo ring-opening reactions under certain conditions.

-

Acid-Catalyzed Ring Opening: In the presence of strong acids, the ether oxygen can be protonated, making the ring susceptible to nucleophilic attack and subsequent cleavage.

-

Isomerization of Strained Analogs: Smaller ring homologs, such as oxetane carboxylic acids, are known to be unstable and can readily isomerize to form lactones, especially upon heating or even at room temperature.[4] This highlights a potential instability for more strained or highly substituted oxane systems.

Oxidative Degradation

The oxane ring can be susceptible to oxidation, particularly at the carbon atoms adjacent to the ether oxygen (C2 and C6). Studies on 4-methyltetrahydropyran have shown that degradation can be initiated by C-H abstraction at the C2 position, leading to various oxidized products.[5] The presence of an electron-withdrawing carboxylic acid group could potentially influence the susceptibility of the ring to oxidation.

Hydrolytic Degradation of the Carboxylic Acid Moiety

While the carboxylic acid itself is generally stable to hydrolysis, its derivatives, such as esters or amides, are susceptible. Forced degradation studies on pharmaceuticals commonly involve acidic and basic hydrolysis to assess the stability of such functional groups.[6][7]

Decarboxylation

Under certain conditions, such as high temperatures, carboxylic acids can undergo decarboxylation. The stability towards decarboxylation can be influenced by the substitution pattern on the ring.

Experimental Protocols for Solubility and Stability Assessment

A robust experimental evaluation of solubility and stability is essential. The following section provides detailed, step-by-step methodologies for key assays.

Aqueous Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic solubility.[3]

Protocol: Shake-Flask Method for Aqueous Solubility

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid substituted oxane carboxylic acid to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial or flask. An excess of solid should be visually present.

-

Rationale: Ensuring an excess of solid is present allows for the establishment of a true equilibrium between the dissolved and undissolved compound.

-

-

Equilibration:

-

Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This is typically 24-48 hours.

-

Rationale: A prolonged equilibration time is necessary to ensure that the concentration of the dissolved compound has reached its maximum and is no longer changing.

-

-

Phase Separation:

-

Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed (e.g., 14,000 rpm for 10 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Rationale: Complete removal of any solid particles is crucial to avoid artificially inflating the measured concentration of the dissolved compound.

-

-

Quantification:

-

Accurately dilute a known volume of the clear supernatant with a suitable solvent.

-

Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Prepare a standard curve of the compound in the same analytical solvent to ensure accurate quantification.

-

-

Data Reporting:

-

Express the solubility in units of µg/mL or mg/L.

-

Stability Assessment: Forced Degradation Studies and Stability-Indicating HPLC Method

Forced degradation studies are used to identify potential degradation products and pathways and to develop a stability-indicating analytical method.[6]

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies.

Protocol: General Procedure for Forced Degradation

-

Stock Solution Preparation: Prepare a stock solution of the substituted oxane carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at an elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at an elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of ~100 µg/mL. Keep at room temperature.

-

Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C).

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines.

-

-

Sample Collection and Analysis:

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

-

-

Data Analysis:

-

Calculate the percentage of degradation of the parent compound at each time point.

-

Identify and, if necessary, characterize the structure of significant degradation products using techniques like LC-MS/MS and NMR.

-

Data Presentation and Interpretation

To facilitate the comparison of different substituted oxane carboxylic acids, it is crucial to present solubility and stability data in a clear and organized manner.

Table 1: Physicochemical Properties of Tetrahydropyran-4-carboxylic Acid

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₃ | [2] |

| Molecular Weight | 130.14 g/mol | [2] |

| Melting Point | 87 °C | [2] |

| pKa (Predicted) | 4.43 ± 0.20 | [2] |

| Solubility | Soluble in Methanol | [2] |

Table 2: Illustrative Comparative Solubility and Stability Data for Substituted Oxane Carboxylic Acids (Hypothetical Data for Demonstration)

| Compound | Substituent | Position | Stereochemistry | Aqueous Solubility (µg/mL at pH 7.4) | % Degradation (0.1 M HCl, 24h, 60°C) |

| 1 | H | 4 | N/A | 550 | < 5% |

| 2 | 2-CH₃ | 4 | N/A | 320 | < 5% |

| 3 | 4-OH | 2 | cis | 850 | ~10% |

| 4 | 4-OH | 2 | trans | 920 | ~8% |

| 5 | 3-F | 4 | N/A | 500 | < 5% |

Note: The data in Table 2 is hypothetical and for illustrative purposes only, as specific comparative data was not available in the provided search results.

Strategies for Optimizing Solubility and Stability

When the initial solubility or stability of a substituted oxane carboxylic acid is suboptimal, several strategies can be employed:

-

Analogue Synthesis: Synthesize and test analogs with different substituents, positions, and stereochemistries to identify candidates with improved properties.

-

Salt Formation: For compounds with poor aqueous solubility, forming a salt with a suitable counter-ion can significantly enhance solubility.

-

Prodrug Approaches: If the carboxylic acid is the source of instability, a prodrug strategy, where the carboxylic acid is temporarily masked, can be considered.

-

Formulation Development: Employing formulation strategies such as the use of co-solvents, surfactants, or complexing agents can improve the solubility of challenging compounds.

Conclusion

The solubility and stability of substituted oxane carboxylic acids are critical parameters that must be carefully evaluated and optimized during the drug discovery and development process. A thorough understanding of the factors that influence these properties, coupled with robust experimental methodologies, will enable the rational design of drug candidates with a higher probability of success. This guide provides a framework for researchers to approach the characterization of this important class of molecules, facilitating the development of safe and effective new medicines.

References

-

National Center for Biotechnology Information. (n.d.). Unexpected Isomerization of Oxetane-Carboxylic Acids. PubChem. Retrieved from [Link]

-

PubChem. (n.d.). 2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Retrieved from [Link]

-

MDPI. (n.d.). Impact of stereochemistry in 3D energetic materials science: a case based on peripheral editing of the 2,4,10-trioxaadamantane backbone. Retrieved from [Link]

-

BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

-

Oreate AI Blog. (2026, January 8). Unraveling the Hydrolysis of Carboxylic Acids: A Deep Dive. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, February 22). The Relative Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

ResearchGate. (n.d.). Forced degradation as an integral part of HPLC stability-indicating method development. Retrieved from [Link]

-

ResearchGate. (n.d.). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]

-

PubMed. (n.d.). Hydrolysis and Condensation of Hydrophilic Alkoxysilanes Under Acidic Conditions. Retrieved from [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

-

Reddit. (2023, March 9). carboxylic acid solubility + TLC. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. (n.d.). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Retrieved from [Link]

-

PubMed Central. (2015, April 8). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Retrieved from [Link]

Sources

- 1. Tetrahydro-2H-pyran-4-carboxylic acid CAS#: 5337-03-1 [m.chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Tetrahydro-2H-pyran-4-carboxylic acid | 5337-03-1 [chemicalbook.com]

- 6. Kinetics of thermophilic, anaerobic oxidation of straight and branched chain butyrate and valerate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

A Theoretical Investigation into the Conformational Landscape of 4-Ethyloxane-4-carboxylic acid: A Technical Guide

Abstract

The oxane (tetrahydropyran) ring is a cornerstone scaffold in medicinal chemistry, prized for its favorable metabolic stability and solubility profile.[1] Functionalization at the C4 position offers a valuable vector for molecular elaboration. This technical guide outlines a comprehensive theoretical framework for elucidating the three-dimensional structure and conformational energetics of 4-Ethyloxane-4-carboxylic acid, a representative member of this chemical class. We present a self-validating computational workflow, grounded in established quantum chemical methods, designed to provide researchers, scientists, and drug development professionals with a robust protocol for in-silico structural characterization. The methodologies detailed herein are not merely a sequence of steps but are explained with a focus on the underlying scientific rationale, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of Stereoelectronic and Conformational Control

The biological activity of a small molecule is inextricably linked to its three-dimensional structure. For molecules incorporating cyclic systems like the oxane ring, the conformational preferences of substituents can dictate intermolecular interactions, particularly with protein targets. 4-Ethyloxane-4-carboxylic acid presents an intriguing case study, featuring a quaternary center that locks the relative positions of the ethyl and carboxylic acid groups on the flexible oxane ring.

Understanding the conformational landscape of this molecule requires answering several key questions:

-

What is the preferred puckering of the oxane ring?

-

What are the relative energetic costs of placing the ethyl and carboxylic acid groups in axial versus equatorial positions?

-

What is the rotational preference of the carboxylic acid's hydroxyl group?

This guide provides a detailed computational protocol to address these questions, leveraging Density Functional Theory (DFT) to build a predictive model of the molecule's structural properties.

The Conformational Isomerism of 4-Ethyloxane-4-carboxylic acid

The primary source of conformational isomerism in 4-Ethyloxane-4-carboxylic acid arises from the ring inversion of the oxane moiety, which adopts a chair-like conformation analogous to cyclohexane.[2][3] This ring-flip interconverts axial and equatorial positions.[4] For a 1,1-disubstituted ring (geminal substitution at C4), this results in two distinct chair conformers where the identities of the axial and equatorial substituents are swapped.

Additionally, the carboxylic acid group itself possesses rotational isomers, primarily the syn and anti conformations, defined by the O=C–O–H dihedral angle.[5] While the syn conformer is often significantly more stable, the energy difference can be modulated by the solvent environment.[5]

Combining these factors, we can anticipate four primary low-energy conformers for investigation:

-

Conformer A (eq-Et, ax-COOH) : Ethyl group is equatorial, Carboxylic acid is axial.

-

Conformer B (ax-Et, eq-COOH) : Ethyl group is axial, Carboxylic acid is equatorial.

Each of these will have syn and anti variations of the carboxylic acid proton, leading to a total of four key structures to analyze. The relative stability will be dictated by steric and stereoelectronic effects, most notably the 1,3-diaxial interactions that penalize the placement of bulky groups in the axial position.

Computational Methodology: A Validated Workflow

The following protocol outlines a robust procedure for the theoretical characterization of 4-Ethyloxane-4-carboxylic acid. This workflow is designed to be self-validating by correlating multiple computational outputs.

Step 1: Initial Structure Generation and Pre-optimization

The first step involves generating the initial 3D coordinates for the plausible conformers.

Protocol:

-

Construct the 2D structure of 4-Ethyloxane-4-carboxylic acid. The SMILES string CCC1(CCOCC1)C(=O)O can be used for this purpose.[6]

-

Generate the two primary chair conformers: one with the ethyl group equatorial and the carboxylic acid axial, and the other with the ethyl group axial and the carboxylic acid equatorial.

-

For each chair conformer, generate both the syn and anti rotamers of the carboxylic acid group.

-

Perform an initial geometry optimization of all four starting structures using a computationally inexpensive molecular mechanics force field (e.g., MMFF94 or UFF). This step cleans up the initial geometries and prepares them for more accurate quantum mechanical calculations.

Step 2: Quantum Mechanical Geometry Optimization and Frequency Analysis

This is the core of the structural investigation, where the geometries and relative energies of the conformers are accurately determined. Density Functional Theory (DFT) is a well-established method for obtaining useful accuracy in such calculations.[7]

Protocol:

-

For each pre-optimized structure, perform a full geometry optimization using a DFT method. A common and effective choice is the M06-2X functional with the 6-31+G(d,p) basis set . This level of theory has been shown to provide accurate results for carboxylic acids.[7][8]

-

Incorporate a polarizable continuum solvent model, such as the SMD model , to simulate the effects of an aqueous environment.[8] This is crucial for capturing solvent-stabilization effects, particularly for the carboxylic acid group.[5]

-

Following each optimization, perform a vibrational frequency calculation at the same level of theory. This serves two purposes:

-

Verification of Minima: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Thermodynamic Data: The frequencies are used to calculate zero-point vibrational energy (ZPVE), thermal corrections, and entropy, allowing for the computation of Gibbs free energies.

-

Predicted IR Spectra: The calculated frequencies and their intensities provide a theoretical infrared spectrum that can be compared with experimental data.

-

Caption: Computational workflow for structural analysis.

Step 3: Prediction of Spectroscopic Properties